7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is a synthetic compound belonging to the class of tetrahydroquinoxalines, which are bicyclic structures derived from quinoxaline. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics and biological activities. The introduction of a fluorine atom and a propyl group enhances its pharmacological properties, making it a subject of interest in drug development.
The compound can be classified as a heterocyclic aromatic compound, specifically within the family of tetrahydroquinoxalines. Tetrahydroquinoxalines are characterized by their fused ring structure that includes nitrogen atoms. 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various chemical methods, often involving modifications of existing tetrahydroquinoxaline derivatives.
The synthesis of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline typically involves multi-step processes that may include:
These methods can yield 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline in moderate to high yields depending on the reaction conditions and purification methods employed.
The molecular structure of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline consists of a bicyclic system with a fluorine atom at the seventh position and a propyl group at the first position. The general molecular formula can be represented as .
Key structural features include:
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline is largely dependent on its interactions with biological targets. Preliminary studies suggest that compounds within this class may exhibit:
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
The physical and chemical properties of 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline are critical for understanding its behavior in biological systems:
7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline holds potential applications in various scientific fields:
Domino reactions enable efficient construction of the tetrahydroquinoxaline core by consecutively forming multiple bonds in a single operation. For 7-fluoro-1-propyl derivatives, Povarov-type [4+2] cycloadditions are prominent, where ortho-fluoro-substituted anilines react with glyoxal derivatives followed by alkylation with propyl halides. This approach achieves yields of 60-78% under Brønsted acid catalysis (e.g., p-toluenesulfonic acid in ethanol), with the ortho-fluorine directing para-selectivity during the electrophilic cyclization step [5] [9].
Alternative metal-catalyzed domino processes leverage copper or palladium to couple 1,2-difluorobenzene derivatives with N-propyl-ethylenediamine analogs. For example, Ullmann-type coupling of 1,2-dibromo-4-fluorobenzene with N-propyl-1,2-diamine forms the central ring, followed by in situ reduction to saturate the heterocycle. Microwave-assisted variants enhance reaction efficiency, reducing time from 48h to 2h while maintaining yields >70% [7].
Ultrasound-promoted cyclizations further optimize atom economy. Ring transformation of 6-aryl-2H-pyran-2-ones with N-propyl-3-oxopiperidine under basic conditions (K₂CO₃/THF) delivers 7-fluoro-substituted tetrahydroquinoxalines within 30–40 minutes. Cavitation effects accelerate enolate formation and intramolecular amidation, achieving 65–89% yields [7].
Table 1: Domino Approaches for Tetrahydroquinoxaline Synthesis
Method | Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Povarov Cycloaddition | p-TsOH, EtOH, RT, 48h | 2-Fluoro-N-(prop-2-en-1-yl)aniline | 60–78 |
Cu-Catalyzed Ullmann | CuI, phenanthroline, K₃PO₄, DMF, 110°C | 1,2-Dibromo-4-fluorobenzene | 70–85 |
Ultrasound-Assisted | K₂CO₃, THF, 40 kHz, 30 min | 6-(4-Fluorophenyl)-2H-pyran-2-one | 65–89 |
Reductive cyclization converts nitro- or imine-containing precursors into saturated heterocycles using hydrogenation catalysts. For 1-propyl-tetrahydroquinoxalines, Pd/C-mediated hydrogenation of 7-fluoro-2-nitroanilines bearing a ketone at the C1-position (e.g., 1-butanone for propyl mimicry) is pivotal. Under 4–5 atm H₂, nitro reduction initiates cyclative reductive amination, affording the cis-fused product with >95% diastereoselectivity due to steric guidance from the nascent propyl chain [9] [7].
Transfer hydrogenation with ammonium formate/Pd(OH)₂ offers a milder alternative. 7-Fluoro-1-propyl-3,4-dihydroquinoxalin-2(1H)-one undergoes selective ketone reduction at 80°C, preserving the fluorine substituent. Catalyst poisoning is minimized by using >20 wt% Pd(OH)₂, crucial for substrates containing basic nitrogen atoms [9].
The propyl group’s introduction timing impacts efficiency:
Table 2: Substituent Effects on Reductive Cyclization Efficiency
C7 Substituent | N1 Precursor | Catalyst System | d.r. (cis:trans) | Yield (%) |
---|---|---|---|---|
F | Propionaldehyde | Pd/C (5 atm H₂) | >95:5 | 78 |
F | Butyraldehyde | Pd(OH)₂/NH₄CO₂H | 90:10 | 83 |
H | Propionaldehyde | Pd/C (5 atm H₂) | 85:15 | 81 |
Indirect fluorination employs pre-fluorinated building blocks. Balz-Schiemann reactions convert 7-amino-tetrahydroquinoxalines to fluoro derivatives via diazotization of the aniline with NaNO₂/HBF₄, followed by thermal decomposition (50–60°C). Yields reach 65%, but regioselectivity requires protection of the N1-propyl group to prevent diazonium side reactions [9].
Direct C–H fluorination using electrophilic fluorinating agents (e.g., Selectfluor® or NFSI) targets C7 post-cyclization. Tetrahydroquinoxalines undergo directed ortho-metalation at C7 using n-BuLi at −78°C, followed by NFSI quenching (52–68% yield). However, competing N-fluorination occurs if the propyl group lacks steric bulk [9].
Modern late-stage fluorination leverages Pd(0)/Pd(II) cycles. 7-Bromo-1-propyl-tetrahydroquinoxaline undergoes halogen exchange with AgF or KF in the presence of [Pd₂(dba)₃] and XPhos (110°C, DMF). Electron-deficient substrates (e.g., those with C3 carbonyls) achieve 85% conversion due to enhanced bromide mobility [9].
Table 3: Fluorination Methods for 7-Substituted Derivatives
Method | Reagents/Conditions | Regioselectivity | Limitations |
---|---|---|---|
Balz-Schiemann | NaNO₂, HBF₄, ΔT = 60°C | High (C7) | Diazonium decomposition |
Directed ortho-F | n-BuLi, NFSI, THF, −78°C | Moderate | N-F byproducts |
Halogen Exchange | AgF, [Pd₂(dba)₃], XPhos, DMF, 110°C | High (C7) | Bromide precursor required |
The C3 and C4 stereocenters in tetrahydroquinoxalines necessitate precise chiral management. Chiral auxiliary-mediated reductions of 1-propyl-3,4-dihydroquinoxalin-2(1H)-ones use (S)-BINAP-Ru(II) catalysts under 50 psi H₂, affording trans-3,4-disubstituted products (94% ee, d.r. >20:1). The N1-propyl group biases the substrate conformation, enabling facial selectivity during hydride delivery [3] [8].
Diastereoselective cyclizations exploit steric bias from the propyl chain. cis-Selectivity dominates in reductive aminations of 2-(3-fluorophenyl)-1-propyl-1,2-diaminoethane precursors, where the bulky propyl group shields one face of the imine intermediate (d.r. 16:1). Smaller N-alkyl groups (methyl/ethyl) reduce selectivity (d.r. 3:1–8:1) [7] [8].
For all-carbon quaternary centers, organocatalyzed Mannich reactions between N-propyl-fluoroquinoxalinimines and propionaldehyde-derived enolates use cinchona alkaloid catalysts (e.g., DHQD-PHN). The 7-fluorine minimizes imine LUMO energy, enhancing enantioselectivity (88% ee) [3] [6].
Table 4: Stereocontrol Techniques in Propyl-Functionalized Systems
Stereogenic Centers | Method | Key Controller | d.r./ee |
---|---|---|---|
C3-C4 | Ru-(S)-BINAP hydrogenation | Propyl-induced conformation | >20:1 d.r. |
C3 (tertiary) | Organocatalytic Mannich | Cinchona alkaloid | 88% ee |
C2-C3 | Iminium cyclization | Axial preference of N-propyl | 16:1 d.r. |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1